molecular formula C27H25NO8S B12475156 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

Cat. No.: B12475156
M. Wt: 523.6 g/mol
InChI Key: HNSDNZACAPMKKC-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including sulfonyl, acetyl, and carbamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with a phenol derivative to form the sulfonate ester

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONYL CHLORIDE: A precursor used in the synthesis of the target compound.

    4-ACETYLPHENYL CARBAMATE: Shares structural similarities with the carbamoylpropanoate group.

    BENZENESULFONYL DERIVATIVES: Compounds with similar sulfonate ester groups.

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C27H25NO8S

Molecular Weight

523.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate

InChI

InChI=1S/C27H25NO8S/c1-18-3-13-24(14-4-18)37(33,34)36-23-11-7-21(8-12-23)25(30)17-35-27(32)16-15-26(31)28-22-9-5-20(6-10-22)19(2)29/h3-14H,15-17H2,1-2H3,(H,28,31)

InChI Key

HNSDNZACAPMKKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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